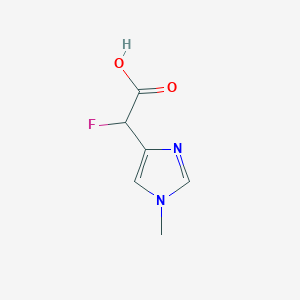![molecular formula C8H9N5S B13312885 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13312885.png)
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole is a heterocyclic compound that features a unique fusion of imidazo[4,5-c]pyridine and thiadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridine with thiocarbonyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing thiadiazole ring.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.
Substitution: Often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with appropriate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors critical for the survival of pathogens, thereby exerting its antimicrobial effects . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired therapeutic outcomes.
類似化合物との比較
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazo[4,5-c]pyridine core and exhibit similar biological activities.
Thiadiazole derivatives: Compounds containing the thiadiazole ring are known for their diverse pharmacological properties.
Uniqueness
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole is unique due to the combination of the imidazo[4,5-c]pyridine and thiadiazole rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and material science applications .
特性
分子式 |
C8H9N5S |
|---|---|
分子量 |
207.26 g/mol |
IUPAC名 |
4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)thiadiazole |
InChI |
InChI=1S/C8H9N5S/c1-2-9-8(6-3-14-13-12-6)7-5(1)10-4-11-7/h3-4,8-9H,1-2H2,(H,10,11) |
InChIキー |
OYNXQPMWEYRJAD-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1NC=N2)C3=CSN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


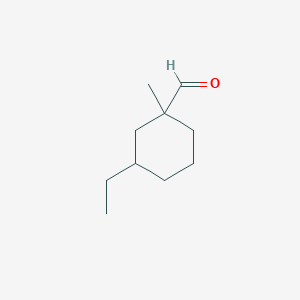
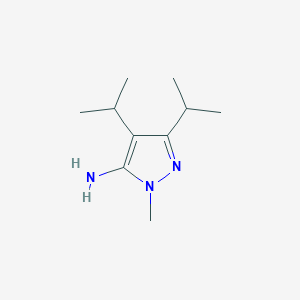
![5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid](/img/structure/B13312819.png)
![7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13312820.png)

![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13312825.png)
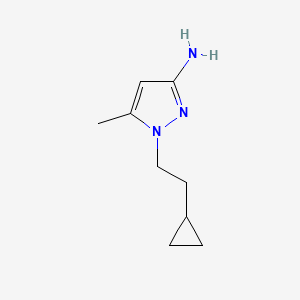
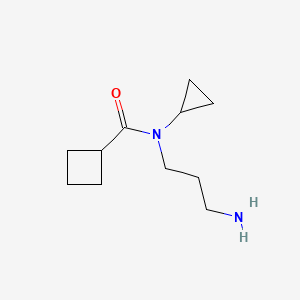
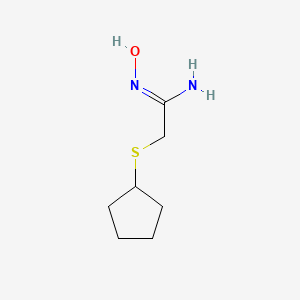

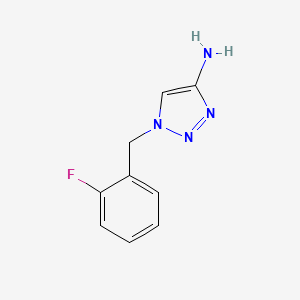
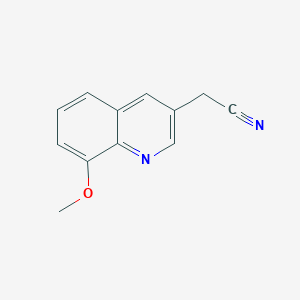
![2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13312871.png)
